molecular formula C18H34N2O14 B15177779 N2,N6-Di-D-gluconoyl-L-lysine CAS No. 94071-02-0

N2,N6-Di-D-gluconoyl-L-lysine

Cat. No.: B15177779
CAS No.: 94071-02-0
M. Wt: 502.5 g/mol
InChI Key: KIKVLMJAIJTXBU-RUGJADPBSA-N
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Description

N2,N6-Di-D-gluconoyl-L-lysine is a compound with the molecular formula C18H34N2O14. It is a derivative of lysine, an essential amino acid, and is characterized by the presence of two gluconoyl groups attached to the lysine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-Di-D-gluconoyl-L-lysine typically involves the reaction of L-lysine with gluconic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the selective attachment of the gluconoyl groups to the lysine molecule. Common reagents used in this synthesis include protective groups to prevent unwanted side reactions and catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N2,N6-Di-D-gluconoyl-L-lysine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups attached to the lysine molecule .

Scientific Research Applications

N2,N6-Di-D-gluconoyl-L-lysine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N6-Di-D-gluconoyl-L-lysine involves its interaction with specific molecular targets and pathways. The gluconoyl groups may play a role in modulating the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N6-Di-D-gluconoyl-L-lysine is unique due to the presence of two gluconoyl groups, which may confer distinct chemical and biological properties compared to its mono-gluconoyl counterparts.

Properties

CAS No.

94071-02-0

Molecular Formula

C18H34N2O14

Molecular Weight

502.5 g/mol

IUPAC Name

(2S)-2,6-bis[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]hexanoic acid

InChI

InChI=1S/C18H34N2O14/c21-5-8(23)10(25)12(27)14(29)16(31)19-4-2-1-3-7(18(33)34)20-17(32)15(30)13(28)11(26)9(24)6-22/h7-15,21-30H,1-6H2,(H,19,31)(H,20,32)(H,33,34)/t7-,8+,9+,10+,11+,12-,13-,14+,15+/m0/s1

InChI Key

KIKVLMJAIJTXBU-RUGJADPBSA-N

Isomeric SMILES

C(CCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(CCNC(=O)C(C(C(C(CO)O)O)O)O)CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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